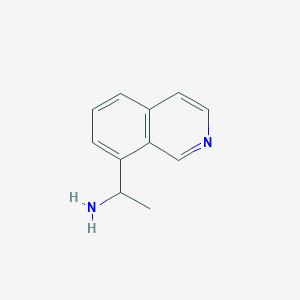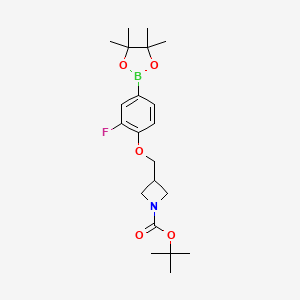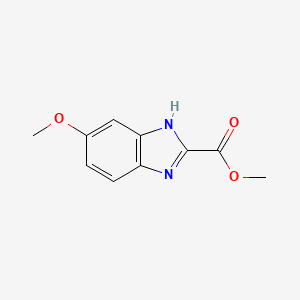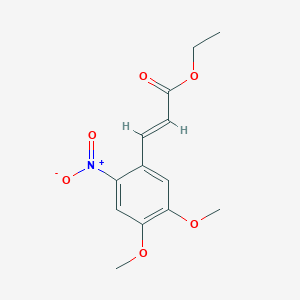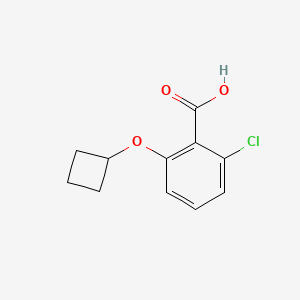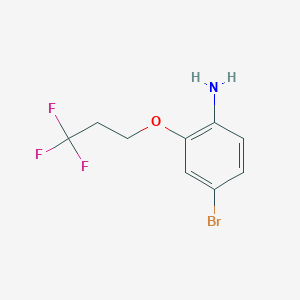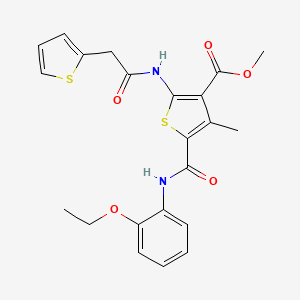
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is built through a series of reactions such as halogenation and subsequent substitution reactions.
Introduction of Functional Groups: The ethoxyphenyl and carbamoyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of strong bases and controlled temperatures to ensure the correct orientation of substituents.
Amidation and Esterification: The final steps involve amidation to introduce the acetamido group and esterification to form the methyl ester. These reactions typically use reagents like acetic anhydride and methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification processes such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its electronic properties and potential as a building block for more complex molecules. Its stability and reactivity make it a candidate for use in organic synthesis and materials science.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a subject of interest in drug discovery and development. Its ability to form stable complexes with proteins and enzymes could lead to new therapeutic agents.
Medicine
In medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its unique structure may offer advantages in the design of drugs targeting specific pathways or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its stability and functional groups make it suitable for applications in polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, stabilizing its binding to the target. This can modulate the activity of the target molecule, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate: Lacks the ethoxyphenyl and carbamoyl groups, making it less versatile in terms of functionalization.
Ethyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness
The presence of both the ethoxyphenyl and carbamoyl groups in Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate provides unique opportunities for further functionalization and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H22N2O5S2 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5S2/c1-4-29-16-10-6-5-9-15(16)23-20(26)19-13(2)18(22(27)28-3)21(31-19)24-17(25)12-14-8-7-11-30-14/h5-11H,4,12H2,1-3H3,(H,23,26)(H,24,25) |
Clé InChI |
RUQVGFFHFCWUNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


